4-fluorophenyl 2-chloro-5-nitrobenzoate
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Overview
Description
4-fluorophenyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C13H7ClFNO4 It is a derivative of benzoic acid and contains functional groups such as a fluorophenyl, chloro, and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 2-chloro-5-nitrobenzoate typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process is carried out using sulfuric acid and nitric acid as reagents. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete nitration .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluorophenyl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-fluorophenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorophenyl and chloro groups contribute to the compound’s overall reactivity and specificity towards certain pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-5-nitrobenzoic acid
- 4-chloro-2-fluoro-5-nitrobenzoic acid
- 2-chloro-4-fluoro-3-nitrobenzoic acid
Uniqueness
4-fluorophenyl 2-chloro-5-nitrobenzoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-fluorophenyl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-12-6-3-9(16(18)19)7-11(12)13(17)20-10-4-1-8(15)2-5-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVQFKLUDNUUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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